molecular formula C16H16N2O4S B2798422 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-00-6

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2798422
CAS RN: 921539-00-6
M. Wt: 332.37
InChI Key: IUMYVUBKJKDUNV-UHFFFAOYSA-N
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Description

Indole derivatives, such as isatin-based Schiff bases, are known to have potent biological and therapeutic applications . They are often used in medicinal chemistry for the design and development of new pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallographic data . This includes information on the space group, unit cell dimensions, and the number of formula units per unit cell .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often lead to notable changes in their biological activities . For example, certain derivatives have been found to exhibit significant antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various analytical techniques . This includes information on their empirical formula, molecular weight, and physical form .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown potential in antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole-based compounds have shown notable cytotoxicity toward various human cancer cell lines . In particular, (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides have been synthesized and evaluated as antitumor agents .

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of diabetes.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds are often determined based on their hazard statements and precautionary statements . For example, some compounds are classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

The future directions in the study of similar compounds often involve the design and development of novel derivatives with enhanced safety and efficacy . This includes the use of computational chemistry applications to study the utilization of drugs and their biological effects .

properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMYVUBKJKDUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

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